Cas no 2091605-82-0 (1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile)
![1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile structure](https://www.kuujia.com/scimg/cas/2091605-82-0x500.png)
1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
- 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
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- Inchi: 1S/C9H11N5/c10-2-1-3-13-4-5-14-9(13)6-8(7-11)12-14/h4-6H,1-3,10H2
- InChI Key: FADBFLHIPGBXJR-UHFFFAOYSA-N
- SMILES: N1(C=CN2C1=CC(C#N)=N2)CCCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 245
- XLogP3: -0.5
- Topological Polar Surface Area: 72
1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7904-5g |
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 95%+ | 5g |
$2775.0 | 2023-09-06 | |
Life Chemicals | F2198-7904-1g |
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 95%+ | 1g |
$925.0 | 2023-09-06 | |
Life Chemicals | F2198-7904-0.5g |
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 95%+ | 0.5g |
$878.0 | 2023-09-06 | |
Life Chemicals | F2198-7904-10g |
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 95%+ | 10g |
$3885.0 | 2023-09-06 | |
Life Chemicals | F2198-7904-0.25g |
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 95%+ | 0.25g |
$834.0 | 2023-09-06 | |
TRC | A124256-100mg |
1-(3-aminopropyl)-1h-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 100mg |
$ 230.00 | 2022-06-08 | ||
TRC | A124256-1g |
1-(3-aminopropyl)-1h-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 1g |
$ 1315.00 | 2022-06-08 | ||
Life Chemicals | F2198-7904-2.5g |
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 95%+ | 2.5g |
$1850.0 | 2023-09-06 | |
TRC | A124256-500mg |
1-(3-aminopropyl)-1h-imidazo[1,2-b]pyrazole-6-carbonitrile |
2091605-82-0 | 500mg |
$ 865.00 | 2022-06-08 |
1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
Additional information on 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Introduction to 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS No. 2091605-82-0)
1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2091605-82-0, belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of both an amine and a nitrile group in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The imidazopyrazole core is a fused bicyclic system consisting of an imidazole ring and a pyrazole ring. This particular arrangement of nitrogen-containing heterocycles is known to contribute to the compound's ability to interact with biological targets such as enzymes and receptors. The 3-aminopropyl side chain extends from the pyrazole ring, providing a site for further functionalization and enabling the compound to participate in various chemical reactions, including condensation, alkylation, and acylation.
The 6-carbonitrile substituent is another key feature of this compound, influencing its electronic properties and potentially its solubility and bioavailability. The nitrile group can act as a hydrogen bond acceptor, which is crucial for binding interactions within biological systems. Additionally, the nitrile group can undergo hydrolysis under certain conditions, converting into a carboxylic acid moiety, thereby allowing for further derivatization.
In recent years, there has been growing interest in developing new therapeutic agents based on imidazopyrazole derivatives due to their demonstrated efficacy in various preclinical studies. One of the most promising areas of research involves the use of these compounds as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By inhibiting specific kinases, imidazopyrazole-based molecules have shown potential in disrupting abnormal cell growth and proliferation.
Recent studies have highlighted the activity of 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile against several kinases, including Janus kinases (JAKs) and tyrosine kinases (TyKs). For instance, research has demonstrated that this compound can selectively inhibit JAK2, which is overexpressed in certain types of leukemia. The amine group on the propyl side chain allows for interactions with the ATP-binding site of the kinase, while the imidazopyrazole core provides additional binding contacts. This dual interaction enhances the compound's binding affinity and potency.
Another area where this compound has shown promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have indicated that imidazopyrazole derivatives can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. The 3-aminopropyl group may play a role in these interactions by engaging with specific residues on cytokine receptors or signaling proteins.
The 6-carbonitrile moiety also contributes to the anti-inflammatory potential of this compound. It has been reported that nitrile-containing molecules can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or by modulating nuclear factor kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to reduced inflammation and associated symptoms.
In addition to its kinase inhibition and anti-inflammatory properties, 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has been explored for its potential antiviral activity. Viruses often rely on host kinases for replication and propagation, making them susceptible to inhibition by kinase-targeting compounds. Preliminary studies have suggested that this compound can interfere with viral replication by inhibiting essential viral enzymes or proteins involved in infection cycles.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriate precursors followed by functional group transformations such as nitrile formation and amine introduction. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the propyl side chain efficiently.
The pharmacokinetic properties of 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile are also an important consideration in drug development. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be evaluated to determine if the compound has the potential to become a viable therapeutic agent. Computational modeling techniques have been used to predict these properties before experimental testing is conducted.
One particularly interesting aspect of this compound is its ability to undergo bioconjugation with other molecules through its reactive functional groups. The amine group can be used for coupling with peptides or antibodies via strategies such as succinylation or carbodiimide-based linkers. Similarly, the nitrile group can be hydrolyzed into a carboxylic acid for further derivatization into esters or amides.
This versatility makes 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile a valuable building block for drug discovery programs aimed at developing targeted therapies for various diseases. By modifying different parts of its structure or conjugating it with other biomolecules, researchers can generate libraries of compounds with tailored biological activities.
In conclusion, 1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS No. 2091605-82-0) represents an intriguing molecule with multiple potential therapeutic applications. Its unique structural features enable interactions with various biological targets while providing opportunities for further chemical modification through its reactive functional groups such as the amine, 3-aminopropyl,and 6-carbonitrilemoieties . Continued research into this compound holds promise not only for developing new drugs but also for advancing our understanding of heterocyclic chemistry's role in medicine.
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